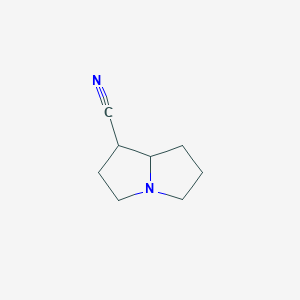![molecular formula C15H20N2O4S B15246088 5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl, methyl, and amino groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action for 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate include other spirocyclic molecules with comparable functional groups, such as spiro[indoline-3,4’-pyrrolidine] derivatives or spiro[cyclopropane-1,3’-indoline] compounds.
Uniqueness
What sets 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate apart is its specific combination of a spirocyclic core with tert-butyl, methyl, and amino groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20N2O4S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-O-tert-butyl 2-O-methyl 3-aminospiro[4H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(19)17-7-8-9(16)10(12(18)20-4)22-11(8)15(17)5-6-15/h5-7,16H2,1-4H3 |
Clave InChI |
QHBYAKTZCUXKGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C13CC3)SC(=C2N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


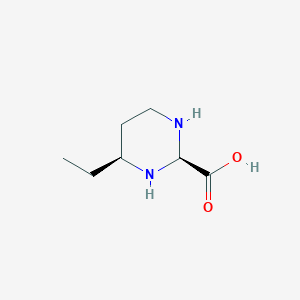
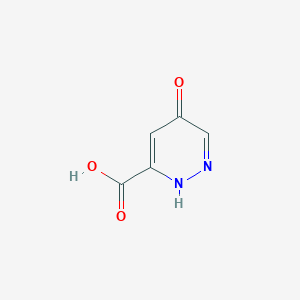
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
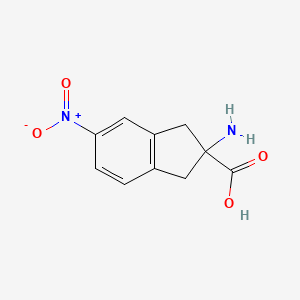
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
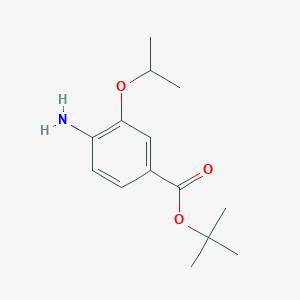
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)

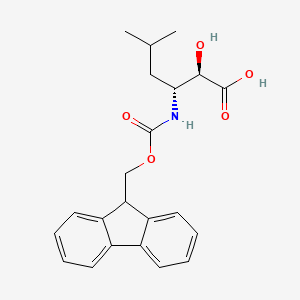

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
